molecular formula C13H13BrN2O3 B5365093 2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide

2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide

Cat. No.: B5365093
M. Wt: 325.16 g/mol
InChI Key: FNFRELLIMRSRID-QFKDEPCWSA-N
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Description

2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide is an organic compound characterized by the presence of a bromophenyl group, a hydroxyimino group, and a cyclopentyl ring

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c14-10-6-4-9(5-7-10)13(17)8-16(19)12-3-1-2-11(12)15-18/h4-8,12,18H,1-3H2/b15-11-,16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFRELLIMRSRID-QFKDEPCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=NO)C1)[N+](=CC(=O)C2=CC=C(C=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(/C(=N\O)/C1)/[N+](=C/C(=O)C2=CC=C(C=C2)Br)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.

    Cyclopentyl Ring Formation: The cyclopentyl ring is introduced through a cyclization reaction, often involving a cyclopentanone derivative.

    Hydroxyimino Group Introduction: The hydroxyimino group is introduced via an oximation reaction, where a hydroxylamine derivative reacts with a carbonyl compound.

    Final Coupling: The final step involves coupling the bromophenyl intermediate with the hydroxyimino-cyclopentyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The compound’s overall effect is determined by its ability to modulate these molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)benzimidazole: Shares the bromophenyl group but differs in the presence of a benzimidazole ring.

    4-bromophenyl 4-bromobenzoate: Contains two bromophenyl groups but lacks the hydroxyimino and cyclopentyl groups.

Uniqueness

2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide is unique due to its combination of a bromophenyl group, a hydroxyimino group, and a cyclopentyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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